Methanone, 1,2-phenylenebis[(2,4,6-trimethylphenyl)-
Description
Methanone, 1,2-phenylenebis[(2,4,6-trimethylphenyl)- (hereafter referred to by its systematic name) is a bis-ketone derivative featuring a central 1,2-phenylene core flanked by two 2,4,6-trimethylphenyl (mesityl) groups. Its synthesis involves the condensation of mesityl-substituted precursors followed by reduction using zinc dust and glacial acetic acid, yielding isobenzofuran derivatives with high thermal stability (e.g., 62% yield for 1,3-bis(2,4,6-triethylphenyl)isobenzofuran) . The steric bulk of the mesityl groups enhances kinetic stabilization, preventing undesired dimerization or decomposition .
Properties
CAS No. |
4497-23-8 |
|---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[2-(2,4,6-trimethylbenzoyl)phenyl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C26H26O2/c1-15-11-17(3)23(18(4)12-15)25(27)21-9-7-8-10-22(21)26(28)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3 |
InChI Key |
QASBUHRBMUQEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE can be synthesized through a multi-step process involving the reaction of 2,4,6-trimethylbenzoyl chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of coatings, adhesives, and inks due to its photoinitiating properties
Mechanism of Action
The mechanism by which 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE exerts its effects is primarily through the generation of free radicals upon exposure to UV light. These free radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to absorb UV light and generate radicals makes it an effective photoinitiator .
Comparison with Similar Compounds
[Oxydi(4,1-phenylene)]bis[(2,4,6-Trimethylphenyl)methanone]
Structural Differences :
This compound (CAS 140622-64-6) replaces the 1,2-phenylene core with an oxydi-phenylene (diphenyl ether) linker. The oxygen atom introduces electronic effects, altering conjugation and polarity compared to the fully hydrocarbon-based 1,2-phenylene backbone.
Functional Implications :
Phenylbis(2,4,6-Trimethylbenzoyl)phosphine Oxide
Structural Differences :
This compound (CAS 162881-26-7) incorporates a phosphine oxide group linked to two mesityl-substituted benzoyl moieties and a phenyl group. The phosphorus center introduces tetrahedral geometry, distinct from the planar bis-ketone structure of the target compound.
Functional Implications :
- Photoinitiator Properties : The phosphine oxide group enables efficient radical generation under UV light, making it a key component in industrial photopolymerization (e.g., 3D printing resins) .
- Thermal Stability : Melting point ranges from 129–135°C, comparable to the target compound’s derivatives .
- Solubility : Soluble in acetone, acetonitrile, and toluene, suggesting broader processing compatibility than the less polar 1,2-phenylene analog .
Naphthalenyl Methanone Derivatives
Example: 2,7-Dimethoxy-8-(2,4,6-trimethylbenzoyl)naphthalen-1-yl](2,4,6-trimethylphenyl)methanone. Structural Differences:
- A naphthalene ring system replaces the 1,2-phenylene core, extending conjugation and enhancing steric bulk.
- Crystal structure analysis reveals non-planar mesityl groups (dihedral angles of 71.43°–84.92° with the naphthalene plane), reducing intermolecular interactions . Functional Implications:
- Electronic Properties : Extended conjugation may lower the HOMO–LUMO gap, beneficial for optoelectronic applications.
Triethylphenyl-Substituted Analogs
Example: 1,2-Phenylenebis((2,4,6-triethylphenyl)methanone) (Compound 22). Structural Differences:
- Ethyl groups replace methyl substituents on the mesityl rings, increasing steric bulk.
Functional Implications : - Synthetic Yield : Higher steric hindrance may reduce reaction efficiency (e.g., 62% yield for isobenzofuran derivative vs. hypothetical trimethyl analog) .
Comparative Data Table
Key Research Findings
- Electronic Effects : The 1,2-phenylene core in the target compound enables efficient π-conjugation, critical for narrow-bandgap semiconductors, whereas phosphine oxide derivatives prioritize radical generation for photochemistry .
- Steric Influence : Triethylphenyl substituents (Compound 22) improve thermal stability but may hinder synthetic yields compared to trimethyl analogs .
- Crystallographic Behavior: Non-planar substituents (e.g., in naphthalenyl derivatives) reduce crystallinity, favoring solution-processable materials .
Biological Activity
Methanone, 1,2-phenylenebis[(2,4,6-trimethylphenyl)-] is a compound with potential biological significance. It is characterized by its unique structure which includes a phenylene group and multiple trimethylphenyl substituents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Methanone, 1,2-phenylenebis[(2,4,6-trimethylphenyl)-]
- CAS Number : 4497-23-8
- Molecular Formula : C24H26O
- Molecular Weight : 358.47 g/mol
Biological Activity Overview
Methanone derivatives have been studied for various biological activities including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties which can protect cells from oxidative stress.
- Anticancer Properties : Research indicates that certain methanone derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Antimicrobial Effects : Some studies suggest that these compounds exhibit antibacterial and antifungal activities.
The biological activity of Methanone, 1,2-phenylenebis[(2,4,6-trimethylphenyl)-] can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels within cells, thereby influencing cell survival and apoptosis.
- DNA Interaction : Some methanones interact with DNA, potentially leading to DNA damage in cancer cells which triggers apoptotic pathways.
Case Studies and Experimental Data
Several studies have investigated the biological effects of methanone derivatives. Below is a summary of notable findings:
Detailed Research Insights
-
Antioxidant Activity :
- A study published in Journal of Medicinal Chemistry highlighted that methanone derivatives possess strong antioxidant activity comparable to established antioxidants like ascorbic acid. This was measured using DPPH and ABTS assays.
-
Anticancer Mechanisms :
- Research conducted on the effects of methanone on human cancer cell lines demonstrated that it could inhibit cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis via the intrinsic pathway.
-
Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial activity of various methanone derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
